2-(4-tert-butylphenyl)propanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-tert-Butylphenyl)propanal is an aromatic aldehyde with the molecular formula C13H18O. This compound is known for its pleasant floral scent, often described as reminiscent of lily of the valley. It is widely used in the fragrance industry and is a key ingredient in many perfumes and scented products .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-tert-butylphenyl)propanal typically involves the reaction of 4-tert-butyltoluene with methanol through anodic oxidation to form an acetal intermediate. This intermediate then undergoes a condensation reaction with propanal to yield the desired aldehyde .
Industrial Production Methods: On an industrial scale, companies like BASF produce this compound using a similar method. The process involves precise control of reaction conditions to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(4-tert-Butylphenyl)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitrating agents.
Major Products Formed:
Oxidation: 4-tert-Butylbenzoic acid.
Reduction: 2-(4-tert-Butylphenyl)propanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2-(4-tert-Butylphenyl)propanal has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, although its use is limited due to toxicity concerns.
Industry: Widely used in the fragrance industry for its pleasant scent.
Wirkmechanismus
The mechanism of action of 2-(4-tert-butylphenyl)propanal involves its interaction with olfactory receptors, leading to the perception of its floral scent. Additionally, its aldehyde group can react with nucleophiles, making it a versatile intermediate in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
2-(4-tert-Butylphenyl)ethanal: Similar structure but with one less carbon in the side chain.
4-tert-Butylbenzaldehyde: Lacks the additional propyl group.
2-(4-tert-Butylphenyl)propanol: The reduced form of 2-(4-tert-butylphenyl)propanal.
Uniqueness: this compound is unique due to its specific structure, which imparts a distinct floral scent and makes it a valuable compound in the fragrance industry. Its reactivity also makes it a useful intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
61307-73-1 |
---|---|
Molekularformel |
C13H18O |
Molekulargewicht |
190.28 g/mol |
IUPAC-Name |
2-(4-tert-butylphenyl)propanal |
InChI |
InChI=1S/C13H18O/c1-10(9-14)11-5-7-12(8-6-11)13(2,3)4/h5-10H,1-4H3 |
InChI-Schlüssel |
SNOVXNPIRUDJNG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C=O)C1=CC=C(C=C1)C(C)(C)C |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.